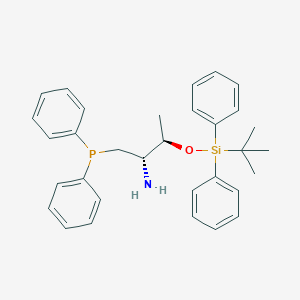
5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one: is a synthetic organic compound that belongs to the class of selenoxoimidazolidinones. This compound is characterized by the presence of a selenoxo group attached to an imidazolidinone ring, with additional phenyl and methylbenzylidene substituents. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with 3-phenyl-2-selenoxoimidazolidin-4-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The selenoxo group can be oxidized to form selenones or other selenium-containing derivatives.
Reduction: The compound can be reduced to form selenoethers or other reduced selenium species.
Substitution: The phenyl and methylbenzylidene groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products:
Oxidation: Selenones or selenoxides.
Reduction: Selenoethers or selenides.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of selenium-containing heterocycles and other complex molecules.
Biology: Research has shown that selenium-containing compounds, including 5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one, exhibit antioxidant properties and can modulate biological pathways related to oxidative stress.
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an antioxidant and its ability to interact with biological targets involved in various diseases.
Industry: In the industrial sector, the compound may be used in the development of novel materials with unique properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one involves its interaction with molecular targets and pathways related to oxidative stress and redox regulation. The selenoxo group can participate in redox reactions, modulating the activity of enzymes and other proteins involved in cellular defense mechanisms. Additionally, the compound’s structural features allow it to interact with specific receptors or enzymes, influencing various biological processes.
類似化合物との比較
4-Methylbenzylidene camphor (4-MBC): A UV filter used in sunscreens with similar structural features but different functional groups.
2,6-Bis(4-methylbenzylidene)cyclohexanone: Another compound with a benzylidene group, used in organic synthesis.
Uniqueness: 5-(4-Methylbenzylidene)-3-phenyl-2-selenoxoimidazolidin-4-one is unique due to the presence of the selenoxo group, which imparts distinct redox properties and potential biological activities not found in similar compounds
特性
分子式 |
C17H13N2OSe |
|---|---|
分子量 |
340.3 g/mol |
InChI |
InChI=1S/C17H13N2OSe/c1-12-7-9-13(10-8-12)11-15-16(20)19(17(21)18-15)14-5-3-2-4-6-14/h2-11H,1H3/b15-11- |
InChIキー |
YIDVXGOHVGCPQJ-PTNGSMBKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)[Se])C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)[Se])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B12944990.png)

![(2R)-2-[(1-tert-butoxycarbonylindol-3-yl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12944997.png)

![D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)






![Benzyl [1,3'-biazetidin]-3-ylcarbamate](/img/structure/B12945047.png)


